molecular formula C10H18N2O2 B1323543 (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane CAS No. 956276-42-9

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Cat. No.: B1323543
CAS No.: 956276-42-9
M. Wt: 198.26 g/mol
InChI Key: YKGWXZRHRQUYTA-JGVFFNPUSA-N
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Description

(S,S)-3-Boc-3,6-Diazabicyclo[320]heptane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Cyclization: A key step involves the cyclization reaction to form the bicyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing reactive sites that can further interact with biological molecules.

Comparison with Similar Compounds

Uniqueness: (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWXZRHRQUYTA-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635274
Record name tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956276-42-9
Record name tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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